1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride
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Overview
Description
1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is known for its diverse biological activities and is used in various scientific research applications, particularly in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride, also known as EN300-1722790, is Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) . This enzyme plays a crucial role in the pathogenesis of periodontitis, a severe oral disease .
Mode of Action
EN300-1722790 acts as an inhibitor of PgQC . It interacts with the enzyme, preventing it from performing its normal function. This interaction and the resulting changes help in the management of periodontitis .
Biochemical Pathways
The inhibition of PgQC by EN300-1722790 affects the biochemical pathways associated with the pathogenesis of periodontitis
Result of Action
The inhibition of PgQC by EN300-1722790 results in the management of periodontitis . The molecular and cellular effects of this action are subject to ongoing research.
Biochemical Analysis
Biochemical Properties
It has been suggested that it might interact with enzymes such as glutaminyl cyclases (QCs) of oral pathogens .
Molecular Mechanism
The molecular mechanism of action of 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride is not well-defined . It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine typically involves the reaction of histamine with benzaldehyde, followed by Pictet–Spengler cyclization using a suitable aldehyde or ketone under basic conditions
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of metal-free direct synthesis protocols to ensure environmental sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazopyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Substitution reactions at different positions on the imidazopyridine ring can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .
Scientific Research Applications
1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is widely used in scientific research due to its diverse biological activities. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine include:
- Imidazo[1,2-a]pyridine
- Pyrido[1,2-a]pyrimidine
- Imidazo[4,5-e][1,4]diazepine
Uniqueness
What sets 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine apart from these similar compounds is its specific substitution pattern and the resulting biological activities. Its ability to inhibit specific enzymes like glutaminyl cyclase makes it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
1,2-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-10-7-5-9-4-3-8(7)11(6)2;;/h9H,3-5H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMJMMYDCQYXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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